Docosahexaenoic acid methyl ester

Catalog No.
S618872
CAS No.
2566-90-7
M.F
C23H34O2
M. Wt
342.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Docosahexaenoic acid methyl ester

CAS Number

2566-90-7

Product Name

Docosahexaenoic acid methyl ester

IUPAC Name

methyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate

Molecular Formula

C23H34O2

Molecular Weight

342.5 g/mol

InChI

InChI=1S/C23H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11,13-14,16-17,19-20H,3,6,9,12,15,18,21-22H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-,20-19-

InChI Key

VCDLWFYODNTQOT-JDPCYWKWSA-N

SMILES

Array

Synonyms

Methyl 4,7,10,13,16,19-cis-docosahexanenoate; Methyl all-cis-4,7,10,13,16,19-docosahexaenoate; Methyl cis,cis,cis,cis,cis,cis-docosa-4,7,10,13,16,19-hexaenoate; Methyl cis-4,7,10,13,16,19-docosahexaenoate; Methyl Docosahexaenoate;

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC

The exact mass of the compound Docosahexaenoic acid methyl ester is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Dietary Fats - Dietary Fats, Unsaturated - Fatty Acids, Omega-3 - Docosahexaenoic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Docosahexaenoic acid methyl ester (DHA-ME, CAS 2566-90-7) is the methyl ester derivative of the 22-carbon omega-3 polyunsaturated fatty acid DHA. In industrial and analytical procurement, DHA-ME is primarily sourced as a high-purity reference standard for Fatty Acid Methyl Ester (FAME) chromatography and as a highly reactive, low-viscosity acyl donor for the synthesis of structured lipids. Compared to bulk marine triglycerides, DHA-ME offers a precise molecular weight (342.5 g/mol) and a significantly lower boiling point, enabling high-vacuum fractional distillation without the thermal degradation associated with heavier lipid forms [1]. Its esterified state neutralizes the reactive carboxyl group found in the free fatty acid, standardizing its behavior in base-catalyzed environments and improving handling stability during complex formulation workflows.

Substituting DHA-ME with generic alternatives compromises both analytical accuracy and synthetic yield. In chromatography, substituting DHA-ME with Docosahexaenoic acid ethyl ester (DHA-EE) invalidates FAME assay calibrations, as the ethyl group alters retention times and response factors in standard methodologies [1]. For chemical synthesis, attempting to use DHA free fatty acid (DHA-FFA) in base-catalyzed transesterification leads to rapid saponification (soap formation), which neutralizes the catalyst and drastically reduces the yield of target structured lipids [2]. Furthermore, utilizing crude DHA triglycerides introduces a complex matrix of competing fatty acids and high viscosity, requiring extensive downstream purification that DHA-ME bypasses entirely.

Chromatographic Resolution in FAME Profiling

In standardized gas chromatography (GC) FAME analysis, the precise ester form is critical for peak identification. DHA-ME exhibits a distinct retention time (typically 25.4–26.5 minutes depending on the column and temperature gradient) that clearly resolves from Eicosapentaenoic acid methyl ester (EPA-ME, ~18.8–19.9 minutes) [1]. Substituting DHA-ME with DHA-EE shifts the retention time, causing peak overlap with longer-chain or isomeric methyl esters in complex biological or marine oil samples.

Evidence DimensionGC Retention Time (Standardized FAME protocol)
Target Compound DataDHA-ME (~25.4 - 26.5 min)
Comparator Or BaselineEPA-ME (~18.8 - 19.9 min) and DHA-EE (shifted RT, invalidates FAME calibration)
Quantified Difference>5 minute baseline resolution from EPA-ME; precise matching for methyl ester libraries.
ConditionsGC-FID/MS with standard polar capillary columns (e.g., DB-WAX)

Procurement of the exact methyl ester is mandatory for laboratories performing AOCS/USP compliant FAME quantification, as ethyl esters or free acids will fail library matching.

Acyl Donor Efficiency in Base-Catalyzed Transesterification

When synthesizing high-value structured lipids or phospholipids, the choice of acyl donor dictates the reaction pathway. DHA-ME acts as a highly efficient acyl donor in base-catalyzed transesterification, routinely achieving >95% conversion to the target lipid[1]. In contrast, using DHA-FFA introduces a high acid value that immediately reacts with the alkaline catalyst to form undesirable soaps (saponification), dropping the usable lipid yield significantly and requiring an intermediate acid-catalyzed esterification step.

Evidence DimensionTarget lipid conversion yield in base-catalyzed synthesis
Target Compound Data>95% conversion, no soap formation
Comparator Or BaselineDHA-FFA (High saponification, catalyst neutralization, reduced yield)
Quantified DifferenceNear-quantitative yield for DHA-ME vs. reaction failure or requirement for two-step acid/base catalysis for DHA-FFA.
ConditionsBase-catalyzed transesterification (e.g., NaOH/KOH/NaOMe) at 60-65°C.

Industrial synthesizers must procure the methyl ester to maintain single-step reaction efficiency and avoid the costly purification of saponified byproducts.

Thermal Processability and Molecular Distillation

The purification of polyunsaturated fatty acids requires low thermal stress to prevent isomerization and oxidation of the six cis-double bonds. DHA-ME has a significantly lower molecular weight and boiling point compared to intact DHA-containing triglycerides, allowing it to be purified via short-path molecular distillation at lower temperatures[1]. Triglycerides require excessively high temperatures that risk thermal degradation, whereas DHA-ME can be fractionated efficiently to achieve >98% purity without structural compromise.

Evidence DimensionDistillation temperature requirement and thermal stress
Target Compound DataLower boiling point, enables low-temp short-path distillation
Comparator Or BaselineDHA-Triglycerides (High boiling point, prone to thermal degradation)
Quantified DifferenceDHA-ME distills at significantly lower temperatures, preserving the all-cis double bond structure.
ConditionsShort-path molecular distillation under high vacuum.

Buyers scaling up high-purity DHA derivatives must use the methyl ester form to enable thermal purification without degrading the sensitive polyunsaturated backbone.

Reference Standard for FAME Chromatography

Essential for analytical laboratories quantifying omega-3 profiles in marine oils, foods, and biological samples using GC-FID/MS, where exact retention time matching to methyl ester libraries is required[1].

Precursor for Structured Phospholipids

Ideal for the enzymatic or chemical synthesis of DHA-enriched phosphatidylcholine or specialized triglycerides, where its status as a non-acidic acyl donor prevents catalyst saponification [2].

High-Vacuum Fractional Distillation Feedstock

Used in chemical engineering workflows to isolate ultra-high purity DHA via short-path distillation, leveraging its lower boiling point compared to bulk triglycerides to prevent thermal degradation [3].

XLogP3

6.5

Hydrogen Bond Acceptor Count

2

Exact Mass

342.255880323 Da

Monoisotopic Mass

342.255880323 Da

Heavy Atom Count

25

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical liquid

Wikipedia

Cis-4,7,10,13,16,19-docosahexaenoic acid methyl ester

Dates

Last modified: 08-15-2023
1. F. Muskiet et al. “Is Docosahexaenoic Acid (DHA) Essential? Lessons from DHA Status Regulation, Our Ancient Diet, Epidemiology and RandomizedControlled Trials” The Journal of Nutrition, Vol. 134 pp. 183-186, 20042. N. Salem et al. “Mechanisms of Actions of Docosahexaenoic Acid in the Nervous System” Lipids, Vol. 36:9 pp. 945-959, 20013. M. de Brava et al. “Effects of an Eicosapentaenoic and Docosahexaenoic Acid Concentrate on a Human Lung Carcinoma Grown in Nude Mice” Lipids,Vol. 26:11 pp. 866-870, 1991

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